5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]
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Overview
Description
5,5-Diphenylspiro[1,3-dithiolane-4,9’-fluorene] is a spirocyclic compound that features a unique structure combining a fluorene moiety with a 1,3-dithiolane ring
Preparation Methods
The synthesis of 5,5-Diphenylspiro[1,3-dithiolane-4,9’-fluorene] typically involves the use of ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions as key steps . These reactions are performed under mild conditions using readily available starting materials.
Chemical Reactions Analysis
5,5-Diphenylspiro[1,3-dithiolane-4,9’-fluorene] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In materials science, it is explored for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) . Additionally, its unique structure makes it a subject of interest in the study of molecular electronics and photonics .
Mechanism of Action
The mechanism of action of 5,5-Diphenylspiro[1,3-dithiolane-4,9’-fluorene] involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to exhibit unique electronic properties, which can influence its behavior in different chemical environments. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5,5-Diphenylspiro[1,3-dithiolane-4,9’-fluorene] can be compared to other spirocyclic compounds, such as spiro[1,3-dioxane-4,9’-fluorene] and spiro[1,3-dithiane-4,9’-fluorene] . These compounds share similar structural features but differ in the nature of the heterocyclic ring. The presence of sulfur atoms in the dithiolane ring of 5,5-Diphenylspiro[1,3-dithiolane-4,9’-fluorene] imparts unique electronic properties, distinguishing it from its oxygen-containing analogs .
Properties
CAS No. |
88691-97-8 |
---|---|
Molecular Formula |
C27H20S2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
5,5-diphenylspiro[1,3-dithiolane-4,9'-fluorene] |
InChI |
InChI=1S/C27H20S2/c1-3-11-20(12-4-1)26(21-13-5-2-6-14-21)27(29-19-28-26)24-17-9-7-15-22(24)23-16-8-10-18-25(23)27/h1-18H,19H2 |
InChI Key |
SAUHOHXMSSSAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(C2(S1)C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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